molecular formula C12H16O B102520 Cyclohexanol, 2-phenyl-, (1R,2R)-rel- CAS No. 16201-63-1

Cyclohexanol, 2-phenyl-, (1R,2R)-rel-

Cat. No. B102520
CAS RN: 16201-63-1
M. Wt: 176.25 g/mol
InChI Key: AAIBYZBZXNWTPP-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanol, 2-phenyl-, (1R,2R)-rel- is a chemical compound that is commonly used in scientific research. It is a chiral molecule, which means that it has a non-superimposable mirror image. This property makes it useful in a variety of applications, including as a starting material for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- is not well understood. However, it is believed to act as a chiral auxilliary, helping to control the stereochemistry of reactions.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel-. However, it is not known to have any significant toxic or harmful effects.

Advantages And Limitations For Lab Experiments

One advantage of using Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- in lab experiments is its chiral nature, which can help to control the stereochemistry of reactions. However, a limitation is that it can be difficult to separate the (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- and (1S,2S)-rel- isomers.

Future Directions

There are many potential future directions for research involving Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel-. One area of interest is its use as a chiral auxiliary in the synthesis of new pharmaceuticals and agrochemicals. Another area of interest is the development of new methods for separating the (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- and (1S,2S)-rel- isomers. Additionally, further research is needed to fully understand the mechanism of action of this compound.
In conclusion, Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- is a chiral molecule that has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds and as a chiral auxiliary in organic synthesis. While there is limited information available on its biochemical and physiological effects, it is not known to have any significant toxic or harmful effects. There are many potential future directions for research involving this compound, including its use in the synthesis of new pharmaceuticals and agrochemicals and the development of new methods for separating its isomers.

Synthesis Methods

Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- can be synthesized through a variety of methods, including the reduction of 2-phenylcyclohexanone using a reducing agent such as sodium borohydride. This method results in a mixture of both the (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- and (1S,2S)-rel- isomers, which can be separated using chromatography.

Scientific Research Applications

Cyclohexanol, 2-phenyl-, (Cyclohexanol, 2-phenyl-, (1R,2R)-rel-)-rel- has a wide range of applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds, including pharmaceuticals and agrochemicals. It is also used as a chiral auxiliary in organic synthesis, where it can help to control the stereochemistry of reactions.

properties

CAS RN

16201-63-1

Product Name

Cyclohexanol, 2-phenyl-, (1R,2R)-rel-

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(1S,2S)-2-phenylcyclohexan-1-ol

InChI

InChI=1S/C12H16O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2/t11-,12-/m0/s1

InChI Key

AAIBYZBZXNWTPP-RYUDHWBXSA-N

Isomeric SMILES

C1CC[C@@H]([C@@H](C1)C2=CC=CC=C2)O

SMILES

C1CCC(C(C1)C2=CC=CC=C2)O

Canonical SMILES

C1CCC(C(C1)C2=CC=CC=C2)O

Other CAS RN

17540-18-0

Pictograms

Irritant

Origin of Product

United States

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